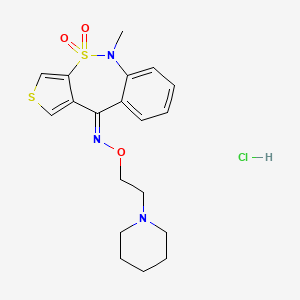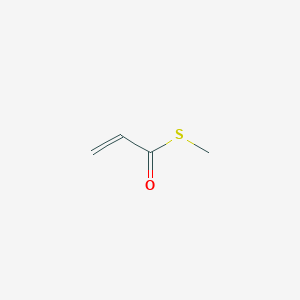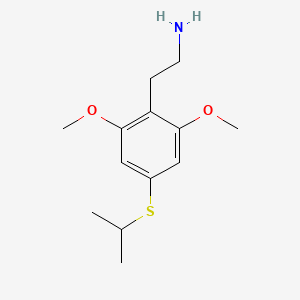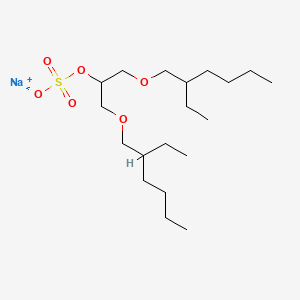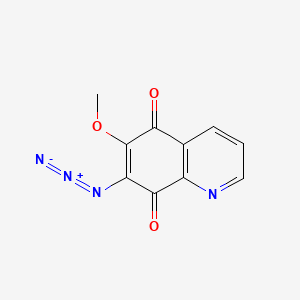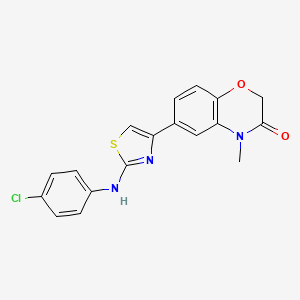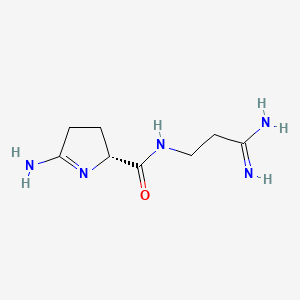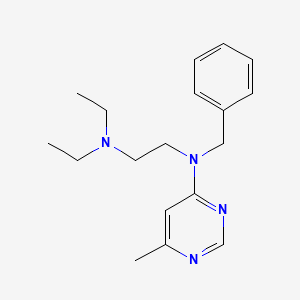
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of pyrimidine derivatives typically involves the annulation of amidines with ketones under catalytic conditions. For instance, a common method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Annulation: The compound can undergo annulation reactions to form fused pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Compared to these compounds, pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Eigenschaften
CAS-Nummer |
109397-74-2 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N'-benzyl-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)11-12-22(14-17-9-7-6-8-10-17)18-13-16(3)19-15-20-18/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
InChI-Schlüssel |
KWNAOVXAOOUNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=NC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


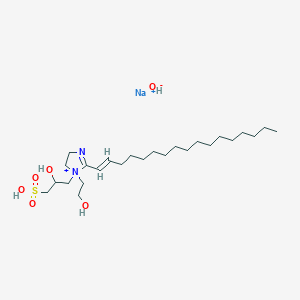
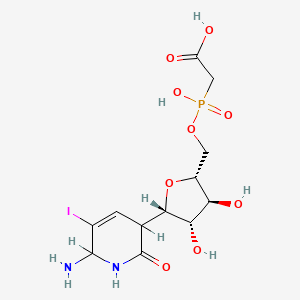
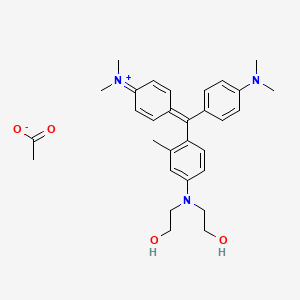


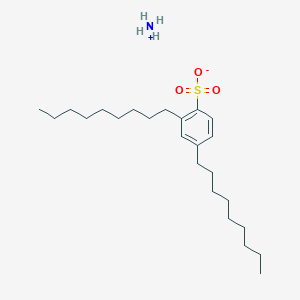
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
